1-Decanamine, N-pentyl-

CAS No.: 70655-48-0

Cat. No.: VC19371122

Molecular Formula: C15H33N

Molecular Weight: 227.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70655-48-0 |

|---|---|

| Molecular Formula | C15H33N |

| Molecular Weight | 227.43 g/mol |

| IUPAC Name | N-pentyldecan-1-amine |

| Standard InChI | InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |

| Standard InChI Key | LVNSSMZMGKHMPP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCNCCCCC |

Introduction

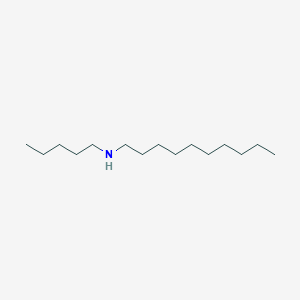

Chemical Identity and Structural Features

Molecular Architecture

1-Decanamine, N-pentyl- () belongs to the class of secondary aliphatic amines. Its structure comprises:

-

Decanamine backbone: A 10-carbon linear alkyl chain () serving as the primary amine substrate.

-

N-pentyl substitution: A five-carbon alkyl group () replacing one hydrogen atom on the amine nitrogen, converting the primary amine into a secondary amine.

The presence of two hydrophobic alkyl chains confers significant lipophilicity, influencing solubility, reactivity, and interfacial behavior .

Table 1: Comparative Molecular Properties of Selected Aliphatic Amines

Synthesis and Manufacturing Pathways

Reductive Amination

A plausible route involves the reductive amination of 1-decanamine with pentanal () in the presence of a catalyst (e.g., palladium on carbon). This method is widely employed for secondary amine synthesis :

Reaction conditions typically include elevated temperatures (80–120°C) and hydrogen pressures of 1–5 bar .

Alkylation of 1-Decanamine

Direct alkylation using 1-bromopentane () under basic conditions offers an alternative pathway:

This exothermic reaction requires careful temperature control to minimize side products like tertiary amines .

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Boiling Point: Estimated at 260–280°C, extrapolated from the linear increase in boiling points with carbon chain length in homologous amines .

-

Melting Point: Likely below 0°C due to reduced crystallinity from branching, contrasting with 1-decanamine’s melting point of 12–14°C .

-

Flash Point: Projected to exceed 150°C, aligning with its high molecular weight and low volatility .

Solubility and Partitioning

-

Hydrophobicity: The compound is expected to exhibit negligible water solubility (<0.1 mg/L at 25°C) but high miscibility with nonpolar solvents (e.g., chloroform, hexane) .

-

Octanol-Water Partition Coefficient (): Estimated at ~6.2, indicating strong lipophilicity and potential bioaccumulation tendencies .

Reactivity and Functional Applications

Corrosion Inhibition

Long-chain aliphatic amines, including derivatives like N-pentyl-1-decanamine, demonstrate efficacy as corrosion inhibitors for metals in acidic environments. The adsorption of amine molecules onto metal surfaces forms a protective hydrophobic layer, mitigating oxidative degradation . For example, di-n-decylamine reduces zinc corrosion in hydrochloric acid by 70–80% at 0.1 mM concentrations .

Surfactant and Emulsifier Applications

The amphiphilic nature of N-pentyl-1-decanamine enables its use in:

-

Asphalt emulsions: Stabilizing bitumen droplets in aqueous phases for road construction .

-

Froth flotation: Enhancing mineral separation efficiency in ore processing through selective adsorption at solid-liquid interfaces .

Nanomaterial Synthesis

Secondary amines serve as structure-directing agents in mesoporous material synthesis. For instance, decylamine templates facilitate the production of ordered iron oxide nanostructures with high surface areas (>300 m²/g) . N-pentyl-1-decanamine could similarly guide the assembly of metal-organic frameworks (MOFs) or silica mesostructures.

Future Research Directions

-

Experimental Characterization: Precise measurement of thermophysical properties (e.g., vapor pressure, heat capacity) via differential scanning calorimetry (DSC) and gas chromatography.

-

Application-Specific Studies: Evaluation of corrosion inhibition efficiency in industrial cooling systems or oilfield brines.

-

Ecotoxicological Profiling: Long-term bioaccumulation studies in aquatic ecosystems to refine risk assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume